molecular formula C25H20N2O2S B5978634 N-{4-[(2,2-diphenylacetyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(2,2-diphenylacetyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B5978634
M. Wt: 412.5 g/mol
InChI Key: FPPAUYAJXLVESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,2-diphenylacetyl)amino]phenyl}-2-thiophenecarboxamide, also known as DPTA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPTA is a member of the class of acylphenylamino thiophene carboxamides and has a molecular formula of C27H22N2O2S.

Mechanism of Action

The mechanism of action of N-{4-[(2,2-diphenylacetyl)amino]phenyl}-2-thiophenecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to interact with certain neurotransmitter systems in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-{4-[(2,2-diphenylacetyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its high purity and high yield, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research on N-{4-[(2,2-diphenylacetyl)amino]phenyl}-2-thiophenecarboxamide, including further studies on its mechanism of action, optimization of its synthesis process, and exploration of its potential applications in other fields of scientific research. Additionally, further studies on the safety and toxicity of this compound are needed to fully understand its potential therapeutic benefits.

Synthesis Methods

N-{4-[(2,2-diphenylacetyl)amino]phenyl}-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzophenone with 2,2-diphenylacetic acid to form an intermediate compound, which is then reacted with thiophene-2-carboxylic acid to produce this compound. The synthesis process has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

N-{4-[(2,2-diphenylacetyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of cancer research, where it has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[4-[(2,2-diphenylacetyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c28-24(22-12-7-17-30-22)26-20-13-15-21(16-14-20)27-25(29)23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-17,23H,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPAUYAJXLVESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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